molecular formula C19H20N2O4S B5002704 3-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid

3-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B5002704
M. Wt: 372.4 g/mol
InChI Key: JWLPAHWBIXRCDT-UHFFFAOYSA-N
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Description

Amino benzoic acids are organic compounds that consist of a benzene ring substituted with an amino group and a carboxylic acid . They are white solids, although commercial samples can often appear colored .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a carboxylic acid with an amine . For example, carboxylic acids can be converted into amides using DCC as an activating agent . The direct conversion of a carboxylic acid to an amide is difficult because amines are basic and tend to convert carboxylic acids to their highly unreactive carboxylates .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-[(3-Carboxypropanoyl)amino]benzoic acid, consists of a benzene ring substituted with an amino group and a carboxylic acid . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carboxylic acid a trigonal planar shape (around the carbonyl carbon) making the bond angles roughly 120 degrees .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions. For example, they can be converted into acid chlorides, anhydrides, and esters . The direct nucleophilic acyl substitution of a carboxylic acid is difficult because –OH is a poor leaving group .


Physical And Chemical Properties Analysis

Amino benzoic acids are only slightly soluble in water but are soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .

properties

IUPAC Name

3-[(3-butoxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-2-3-10-25-16-9-5-6-13(12-16)17(22)21-19(26)20-15-8-4-7-14(11-15)18(23)24/h4-9,11-12H,2-3,10H2,1H3,(H,23,24)(H2,20,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLPAHWBIXRCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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